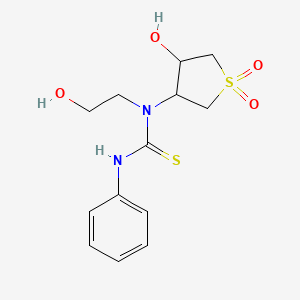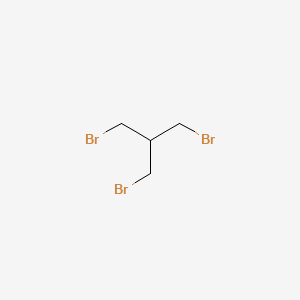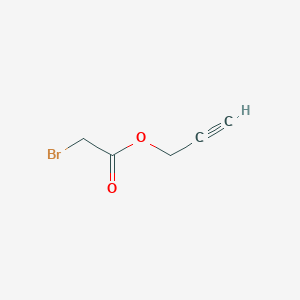![molecular formula C15H16F3NO5 B12115535 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- CAS No. 893725-61-6](/img/structure/B12115535.png)
3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- is a synthetic organic compound characterized by the presence of a piperidine ring, a carboxylic acid group, and a trifluoromethoxy-substituted phenoxyacetyl moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Piperidincarbonsäure, 1-[2-[4-(Trifluormethoxy)phenoxy]acetyl]-, umfasst typischerweise mehrere Schritte:
Bildung des Piperidinrings: Der Piperidinring kann durch Hydrierung von Pyridin oder durch Cyclisierungsreaktionen mit geeigneten Vorläufern synthetisiert werden.
Einführung der Carbonsäuregruppe: Die Carbonsäuregruppe kann durch Carboxylierungsreaktionen, wie z. B. die Reaktion eines Grignard-Reagenzes mit Kohlendioxid, eingeführt werden.
Anlagerung der Phenoxyacetylgruppe: Die Phenoxyacetylgruppe wird durch eine Acylierungsreaktion eingeführt, häufig unter Verwendung eines Säurechlorids oder Anhydrids in Gegenwart einer Base.
Substitution mit der Trifluormethoxygruppe: Die Trifluormethoxygruppe wird typischerweise durch nucleophile Substitutionsreaktionen unter Verwendung von Trifluormethoxy-haltigen Reagenzien eingeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Phenoxyacetylgruppe angreifen und diese möglicherweise in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Trifluormethoxygruppe zu ersetzen.
Hauptprodukte
Oxidation: N-Oxide des Piperidinrings.
Reduktion: Alkoholderivate der Phenoxyacetylgruppe.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung können Derivate dieser Verbindung auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht werden. Es ist bekannt, dass die Trifluormethoxygruppe die Bioaktivität vieler Verbindungen verbessert.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Das Vorhandensein der Trifluoromethoxygruppe verbessert häufig die pharmakokinetischen Eigenschaften von Arzneimitteln, wie z. B. die metabolische Stabilität und die Membranpermeabilität.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Polymere oder als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Piperidincarbonsäure, 1-[2-[4-(Trifluormethoxy)phenoxy]acetyl]-, hängt von seiner jeweiligen Anwendung ab. Im Allgemeinen kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Trifluoromethoxygruppe kann durch elektronische und sterische Effekte die Bindungsaffinität und Selektivität erhöhen.
Wirkmechanismus
The mechanism of action of 3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]- would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Piperidincarbonsäure: Fehlt die Phenoxyacetyl- und Trifluormethoxygruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
1-Acetyl-3-piperidincarbonsäure:
4-(Trifluormethoxy)phenoxyessigsäure: Enthält die Trifluormethoxy- und Phenoxyessigsäureeinheiten, aber nicht den Piperidinring.
Einzigartigkeit
Die Kombination aus Piperidinring, Carbonsäuregruppe, Phenoxyacetylgruppe und Trifluormethoxygruppe in 3-Piperidincarbonsäure, 1-[2-[4-(Trifluormethoxy)phenoxy]acetyl]-, macht sie einzigartig. Diese Struktur verleiht ihr eine besondere chemische Reaktivität und ein Potenzial für vielfältige Anwendungen in verschiedenen Bereichen.
Eigenschaften
CAS-Nummer |
893725-61-6 |
|---|---|
Molekularformel |
C15H16F3NO5 |
Molekulargewicht |
347.29 g/mol |
IUPAC-Name |
1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO5/c16-15(17,18)24-12-5-3-11(4-6-12)23-9-13(20)19-7-1-2-10(8-19)14(21)22/h3-6,10H,1-2,7-9H2,(H,21,22) |
InChI-Schlüssel |
JXDZMEDULKALFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)
![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)

